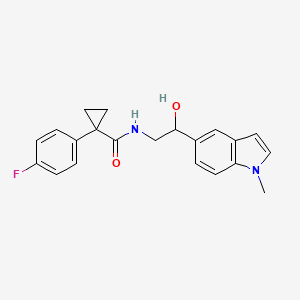

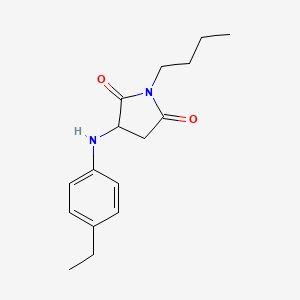

1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a butyl group at the 1-position and a 4-ethylphenylamino group at the 3-position . Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrrolidine ring and the attached groups. The pyrrolidine ring is known to undergo a variety of chemical reactions, including ring-opening reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione, a pyrrolidine-2,5-dione derivative, has notable implications in chemical synthesis. Pyrrolidine-2,4-diones, prepared from corresponding α-amino acid esters, are acylated at C-3 by acid chlorides of various acids, using Lewis acids for efficient protocol development. This process involves the isolation of neutral boron difluoride complexes and subsequent methanolysis, indicating a wide scope for structural modifications and synthesis of diverse compounds (Jones et al., 1990).

Applications in Biomedicine

This compound's structural analogs demonstrate significant biological activities. For instance, 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione and its derivatives were synthesized and tested for antitumor activity, showcasing promising results in in vitro assays against various cell lines, which highlights their potential in developing novel anticancer agents (Maftei et al., 2013).

Photophysical and Electronic Properties

In the field of materials science, derivatives of pyrrolidine-2,5-dione, such as those incorporating the N-Aryl DPP chromophore, have been synthesized and characterized for their luminescent properties. These polymers exhibit strong fluorescence and are soluble in common organic solvents, indicating their potential applications in optoelectronic devices (Zhang & Tieke, 2008).

Wirkmechanismus

Target of Action

Compounds with similar pyrrolidine-2,5-dione structures have been reported to interact with various biological targets .

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, can interact with biological targets in a variety of ways .

Biochemical Pathways

Compounds with similar structures have been found to influence a range of biochemical pathways .

Pharmacokinetics

The pyrrolidine ring, a key component of this compound, is known to influence the pharmacokinetic properties of drugs .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities .

Action Environment

Environmental factors can generally influence the action of compounds with similar structures .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-butyl-3-(4-ethylanilino)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-3-5-10-18-15(19)11-14(16(18)20)17-13-8-6-12(4-2)7-9-13/h6-9,14,17H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJMHPBPLSALRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2690441.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2690442.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2690444.png)

![N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2690453.png)

![3-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2690459.png)